(4-Nitro-1H-indazol-3-yl)methanol (4-Nitro-1H-indazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984758
InChI: InChI=1S/C8H7N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-3,12H,4H2,(H,9,10)
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

(4-Nitro-1H-indazol-3-yl)methanol

CAS No.:

Cat. No.: VC15984758

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

(4-Nitro-1H-indazol-3-yl)methanol -

Specification

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name (4-nitro-2H-indazol-3-yl)methanol
Standard InChI InChI=1S/C8H7N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-3,12H,4H2,(H,9,10)
Standard InChI Key PGOQMNXLTAWXQR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(4-Nitro-1H-indazol-3-yl)methanol features a bicyclic indazole core fused with a benzene ring and a pyrazole-like nitrogen-containing ring. The nitro group at the 4-position introduces strong electron-withdrawing effects, while the hydroxymethyl group at the 3-position contributes polarity and hydrogen-bonding capacity. The IUPAC name, (4-nitro-2H-indazol-3-yl)methanol, reflects its tautomeric forms, with the 1H-indazole tautomer being more stable under standard conditions.

Key Structural Data:

PropertyValueSource
Molecular FormulaC8H7N3O3\text{C}_8\text{H}_7\text{N}_3\text{O}_3
Molecular Weight193.16 g/mol
Canonical SMILESC1=CC2=NNC(=C2C(=C1)N+[O-])CO
InChI KeyPGOQMNXLTAWXQR-UHFFFAOYSA-N

Tautomerism and Electronic Effects

The nitro group’s position at C4 creates significant electronic polarization within the indazole ring, destabilizing the 2H-tautomer and favoring the 1H-form. Computational studies of analogous nitroindazoles suggest that this electronic perturbation enhances electrophilic substitution reactivity at the 5- and 7-positions. The hydroxymethyl group’s hydroxyl proton exhibits moderate acidity (pKa1012\text{p}K_a \approx 10-12), enabling deprotonation under basic conditions to form alkoxide intermediates.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis of (4-Nitro-1H-indazol-3-yl)methanol is documented, established methods for analogous indazole derivatives provide a plausible route:

  • Nitration of Indazole:
    Direct nitration of indazole using nitric acid-sulfuric acid mixtures typically yields 4-nitroindazole as the major product due to the directing effects of the pyrazole-like nitrogen.

  • Hydroxymethylation:
    Formaldehyde condensation under acidic conditions (e.g., HCl) introduces the hydroxymethyl group at the 3-position. This step parallels procedures used for synthesizing (6-Nitro-1H-indazol-3-yl)methanol , with regioselectivity controlled by the nitro group’s electronic effects.

Example Reaction Conditions:

  • Nitration: Indazole+HNO3/H2SO44-Nitroindazole\text{Indazole} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow 4\text{-Nitroindazole} (60–70% yield).

  • Hydroxymethylation: 4-Nitroindazole+HCHO/HCl(4-Nitro-1H-indazol-3-yl)methanol4\text{-Nitroindazole} + \text{HCHO}/\text{HCl} \rightarrow \text{(4-Nitro-1H-indazol-3-yl)methanol} (40–50% yield, inferred from ).

Physicochemical Properties

Thermal and Solubility Profiles

Data from structurally similar compounds suggest:

  • Melting Point: Estimated 180190C180–190^\circ \text{C} (decomposition observed near 200°C in analogs ).

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1mg/mL<1 \, \text{mg/mL}).

  • Stability: Susceptible to photodegradation due to the nitro group; storage recommendations include amber glassware and inert atmospheres.

Spectroscopic Characterization

Hypothetical spectral data based on analogous compounds :

Table: Predicted Spectroscopic Signatures

TechniqueKey Features
IR (KBr)νOH3400cm1\nu_{\text{OH}} \approx 3400 \, \text{cm}^{-1}, νNO21520cm1\nu_{\text{NO}_2} \approx 1520 \, \text{cm}^{-1}
1H^1\text{H} NMR (DMSO-d6)δ 5.25 (s, 1H, OH), δ 4.62 (s, 2H, CH2), δ 8.20–7.40 (m, 3H, aromatic)
MS (ESI+)m/z 194.1 [M+H]+^+

Pharmacological and Industrial Applications

Biological Activity

Indazole derivatives exhibit broad bioactivity, with the nitro group often serving as a pharmacophore or prodrug precursor. While direct studies on (4-Nitro-1H-indazol-3-yl)methanol are absent, related compounds demonstrate:

  • Anticancer Effects: Nitroindazoles inhibit topoisomerase I/II and induce apoptosis in leukemia cells.

  • Anti-inflammatory Action: Hydroxymethyl groups enhance solubility, improving bioavailability in inflammation models .

Material Science Applications

The compound’s nitro and hydroxyl groups enable coordination chemistry with transition metals, suggesting utility in:

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.

  • Energetic Materials: Nitro groups contribute to high nitrogen content, though stability concerns limit use.

Future Research Directions

  • Synthesis Optimization: Improve yields via microwave-assisted or flow chemistry approaches.

  • Biological Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (COX-2, TNF-α).

  • Computational Modeling: DFT studies to predict reactivity and docking simulations for target identification.

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